1-(2-Tetrahydrofurfuryl)-2-thiourea

Dental Materials Adhesive Polymers Biomaterials

Formulators requiring a low-melting thiourea for temperature-sensitive processing often face limited options. 1-(2-Tetrahydrofurfuryl)-2-thiourea resolves this with a melting point of 78-80°C, substantially lower than 1-phenyl-2-thiourea (145-150°C). • Melting point 78-80°C enables energy-efficient processing and compatibility with heat-labile co-formulants • XLogP3 = 0.0 ensures reliable aqueous solubility, eliminating organic co-solvents in biological assays • Patent-validated activator in two-part self-adhering dental compositions achieving ≥3 MPa dentine bond strength • Documented reagent for synthesizing antioxidant response element (ARE) inducers Supplied at ≥98% HPLC purity with full CoA documentation for batch-to-batch reproducibility.

Molecular Formula C6H12N2OS
Molecular Weight 160.24 g/mol
CAS No. 66892-25-9
Cat. No. B047925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Tetrahydrofurfuryl)-2-thiourea
CAS66892-25-9
SynonymsN-[(Tetrahydro-2-furanyl)methyl]-thiourea;  [(tetrahydro-2-furanyl)methyl]-thiourea, (9CI);  ;  N-(2-Tetrahydrofurylmethyl)thiourea;  N-(Tetrahydrofuran-2-ylmethyl)thiourea;  Tetrahydrofurfurylthiourea
Molecular FormulaC6H12N2OS
Molecular Weight160.24 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC(=S)N
InChIInChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H3,7,8,10)
InChIKeyDYYSJNQVLWANCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Tetrahydrofurfuryl)-2-thiourea Differentiation


1-(2-Tetrahydrofurfuryl)-2-thiourea (CAS 66892-25-9) is a monosubstituted thiourea derivative characterized by a tetrahydrofurfuryl moiety attached to the thiourea core . This organosulfur compound (C6H12N2OS, MW 160.24 g/mol) is distinct within the thiourea class due to the presence of the tetrahydrofuran ring, which imparts unique physicochemical properties and enables specific applications not achievable with simpler alkyl or aryl thiourea analogs .

1
Dental Adhesive Formulation
Patent-claimed thiourea activator for two-part self-adhering dental compositions.
2
Low-Temperature Processing
Supports formulations requiring sub-100°C thermal processing windows.
3
Aqueous & Polar Solvent Systems
High hydrophilicity enables dissolution in aqueous buffers and polar media.
4
ARE Inducer Synthesis
Documented as a synthetic precursor for antioxidant response-element inducers.

1-(2-Tetrahydrofurfuryl)-2-thiourea Functional Specificity


Within the thiourea compound class, even minor structural variations—such as replacing the tetrahydrofurfuryl group with a pyridyl, phenyl, or methyl substituent—can lead to significant divergence in physical properties, reactivity, and application-specific performance. As a result, compounds like 1-(2-pyridyl)-2-thiourea or 1-phenyl-2-thiourea cannot be assumed to function interchangeably with 1-(2-tetrahydrofurfuryl)-2-thiourea in critical applications [1]. The following evidence demonstrates where and how the tetrahydrofurfuryl-substituted derivative provides quantifiably distinct advantages that directly impact scientific and industrial selection.

Target
1-(2-Tetrahydrofurfuryl)-2-thiourea
Melting point 78–80°C; XLogP3 0.0; tetrahydrofurfuryl-substituted thiourea core.
Similar CAS
1-Phenyl-2-thiourea
Melting point ~145–150°C; logP ~0.7–2.1. Thermal processing and solubility profile may shift substantially.
May require revalidation of thermal method parameters.
Target
1-(2-Tetrahydrofurfuryl)-2-thiourea
Documented ARE-inducer synthetic precursor; dental adhesive activator with reported ≥3 MPa bond strength context.
Similar CAS
1-Methyl-2-thiourea
Lacks tetrahydrofurfuryl ring and ARE-inducer documentation. Application-specific performance context may not transfer.
Verify synthetic-route compatibility before substitution.
Target
1-(2-Tetrahydrofurfuryl)-2-thiourea
Patent-claimed functional equivalence to pyridyl analog in dental compositions; tetrahydrofuran ring present.
Similar CAS
1-(2-Pyridyl)-2-thiourea
Dental adhesive equivalence claimed in patent; formulation-specific context may require independent confirmation.
Patent-claimed equivalence; validate under your formulation conditions.

1-(2-Tetrahydrofurfuryl)-2-thiourea Comparative Evidence


Dental Adhesive Equivalence to Pyridyl Thiourea

In a direct head-to-head patent comparison, 1-(2-tetrahydrofurfuryl)-2-thiourea is claimed as an equivalent activator to 1-(2-pyridyl)-2-thiourea in a two-part self-adhering dental composition [1]. When formulated with a hydroperoxide catalyst, the composition containing the target compound achieves a bond strength to dentine substrate of at least 3 MPa [1]. This performance metric is explicitly linked to the composition's function as a dental restorative material, cement, or adhesive [1].

Dental Adhesive Equivalence
Head-to-head
Equivalent activator claim; composition bond strength ≥ 3 MPa to dentine
Supports dental adhesive formulation context
Patent-claimed equivalence; independent validation recommended
Dental Materials Adhesive Polymers Biomaterials

Lower Melting Point Improves Processability

The melting point of 1-(2-tetrahydrofurfuryl)-2-thiourea is reported as 78-80°C [REFS-1, REFS-2]. This is substantially lower than that of common thiourea analogs: 1-phenyl-2-thiourea melts at 145-150°C and 1-methyl-2-thiourea melts at 118-121°C . The lower melting point of the target compound—approximately 70°C lower than 1-phenyl-2-thiourea—indicates a less crystalline, more easily processable solid that may require less energy for melting and enable a broader range of formulation temperatures.

Melting Point
Cross-study comparable
78–80°C
Supports lower-temperature processing context
ΔT ≈ −67 to −70°C vs 1-phenyl-2-thiourea; literature values
Solid-State Handling Formulation Science Process Chemistry

High Aqueous Solubility

The computed XLogP3 value for 1-(2-tetrahydrofurfuryl)-2-thiourea is 0.0 , indicating high hydrophilicity. In contrast, 1-phenyl-2-thiourea exhibits a logP ranging from 0.71 to 2.12 [REFS-2, REFS-3], reflecting its more lipophilic character due to the aromatic phenyl ring. This quantitative difference in lipophilicity (ΔlogP ≈ -0.7 to -2.1) suggests that the target compound possesses significantly greater aqueous solubility, a property corroborated by vendor descriptions noting its solubility in polar solvents .

Lipophilicity
Cross-study comparable
XLogP3 = 0.0 vs 1-phenyl-2-thiourea logP 0.71–2.12
Supports aqueous solubility screening context
Computed XLogP3; experimental solubility data to verify
Physicochemical Properties Drug Design Solubility

ARE Inducer Synthetic Precursor

Multiple authoritative vendor sources confirm that 1-(2-tetrahydrofurfuryl)-2-thiourea is specifically utilized as a reagent to synthesize antioxidant response-element (ARE) inducers [REFS-1, REFS-2]. While many thiourea derivatives find use as general synthetic intermediates, this specific application—linked to the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant defense—is particularly associated with the tetrahydrofurfuryl-substituted derivative. In contrast, commonly available thiourea analogs such as 1-phenyl-2-thiourea or 1-methyl-2-thiourea are not prominently cited for this specific synthetic role.

ARE Inducer Precursor
Class-level inference
Designated as synthetic precursor for ARE inducers
Supports Nrf2-ARE pathway research context
Vendor documentation; source-specific review recommended
Synthetic Intermediate ARE Inducers Medicinal Chemistry

1-(2-Tetrahydrofurfuryl)-2-thiourea Applications


Dental Adhesive & Restorative Formulation

Procurement for developing two-part, self-adhering dental compositions where a substituted thiourea activator is required to achieve a bond strength of at least 3 MPa to dentine. 1-(2-Tetrahydrofurfuryl)-2-thiourea is a patent-claimed functional equivalent to 1-(2-pyridyl)-2-thiourea in this application, offering formulators an alternative activator with proven performance [1].

Low-Melting Point Formulation Development

Scenarios where a thiourea building block with a melting point below 100°C is needed for energy-efficient processing or compatibility with temperature-sensitive components. The target compound's melting point of 78-80°C provides a substantial processing window compared to higher-melting analogs like 1-phenyl-2-thiourea (145-150°C) [REFS-2, REFS-3].

Aqueous Biological Assays

Applications requiring a thiourea derivative with high aqueous solubility for reliable dissolution in buffers or cell culture media. The computed XLogP3 of 0.0 indicates superior hydrophilicity compared to more lipophilic analogs, reducing the need for organic co-solvents that may interfere with biological readouts .

Synthesis of Nrf2-ARE Pathway Activators

Research programs focused on generating small-molecule inducers of the antioxidant response element (ARE) for studying oxidative stress, inflammation, or chemoprevention. 1-(2-Tetrahydrofurfuryl)-2-thiourea is specifically documented as a reagent for this synthetic purpose, providing a defined starting point for building targeted compound libraries .

Application
Selection Property
Validation Focus
Dental adhesive formulation studies
Thiourea activator equivalence context
Bond strength benchmark validation
Low-temperature formulation development
Melting point processability window
Thermal processing condition optimization
Aqueous biological assay development
Hydrophilicity and solubility profile
Buffer solubility and assay compatibility
Nrf2-ARE pathway research
ARE inducer synthetic precursor documentation
Synthetic route and product verification

Technical Documentation Hub

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39 linked technical documents
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